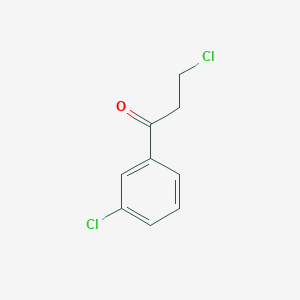

3-Chloro-1-(3-chlorophenyl)propan-1-one

Description

Properties

CAS No. |

898768-12-2 |

|---|---|

Molecular Formula |

C9H8Cl2O |

Molecular Weight |

203.06 g/mol |

IUPAC Name |

3-chloro-1-(3-chlorophenyl)propan-1-one |

InChI |

InChI=1S/C9H8Cl2O/c10-5-4-9(12)7-2-1-3-8(11)6-7/h1-3,6H,4-5H2 |

InChI Key |

BPSAVYPGGCKFLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: The β-chloro substituent in this compound enhances electrophilicity compared to non-chlorinated analogs like 1-(3-chlorophenyl)propan-1-one, which shows lower reactivity in coupling reactions .

- Aromatic Ring Effects : Thiophene-2-yl derivatives exhibit higher Friedel-Crafts acylation efficiency (80–90% yields) due to the electron-rich thiophene ring, whereas fluorophenyl analogs require stringent conditions for SN2 reactions .

Physicochemical Properties

Key Observations :

- Bulky Substituents: Phenothiazine and dibenzazepine derivatives display elevated melting points (e.g., 212°C) due to enhanced intermolecular interactions from planar aromatic systems .

Key Observations :

- Psychoactive Derivatives: this compound is a precursor to 3-CMC, a regulated psychoactive substance, highlighting the impact of minor structural modifications on legal classification .

- Therapeutic Potential: Dibenzazepine derivatives demonstrate antioxidant properties, suggesting broader pharmacological utility compared to simpler arylpropanones .

Preparation Methods

Classic Friedel-Crafts Methodology

The most widely reported method involves Friedel-Crafts acylation of 3-chlorobenzene derivatives using 3-chloropropionyl chloride (ClCH₂CH₂COCl) in the presence of Lewis acids like AlCl₃. Key steps include:

-

Activation of acyl chloride : AlCl₃ coordinates with 3-chloropropionyl chloride, generating an acylium ion (ClCH₂CH₂C≡O⁺).

-

Electrophilic substitution : The acylium ion reacts with 3-chlorobenzene, substituting a hydrogen atom at the para position relative to the existing chlorine.

-

Workup : Hydrolysis with ice-HCl yields the crude product, purified via recrystallization or column chromatography.

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (2.8 equiv) + NaCl (1.1 equiv) |

| Solvent | Toluene |

| Temperature (Acylation) | 45–65°C (1 hr) |

| Temperature (Cyclization) | 150–165°C (1 hr) |

| Yield | 74% (purity >98%) |

Mechanistic Insight : The AlCl₃/NaCl system reduces AlCl₃ sublimation and HCl gas emissions, improving safety and yield.

One-Pot Friedel-Crafts Acylation and Cyclization

A modified one-pot approach eliminates intermediate isolation, enhancing efficiency:

-

Simultaneous acylation and cyclization : 3-Chlorobenzene, AlCl₃, and 3-chloropropionyl chloride are heated directly to 150–200°C.

-

In situ hydrolysis : The reaction mixture is quenched with ice-HCl, bypassing purification of the intermediate 3-chloro-(3-chlorophenyl)propanone.

Advantages :

Chlorination of Propanone Derivatives

Direct Chlorination of 1-(3-Chlorophenyl)propan-1-one

Chlorination at the α-position of 1-(3-chlorophenyl)propan-1-one using Cl₂ gas or SOCl₂:

-

Gas-phase chlorination :

-

Cl₂ is bubbled through a solution of 1-(3-chlorophenyl)propan-1-one in CCl₄ at 50–60°C.

-

Yield : 68–72% (purity ~90%).

-

-

Liquid-phase chlorination :

-

SOCl₂ (1.2 equiv) is added dropwise to the ketone in anhydrous CH₂Cl₂ at 0°C.

-

Yield : 85% (purity 95%).

-

Challenges :

-

Over-chlorination at the β-position generates 2,3-dichloro-1-(3-chlorophenyl)propan-1-one as a byproduct (~15%).

-

Requires rigorous temperature control to suppress ring chlorination.

Catalytic Chlorination

Heterogeneous catalysts like FeCl₃-SiO₂ improve selectivity:

| Parameter | Value |

|---|---|

| Catalyst | FeCl₃-SiO₂ (10 wt%) |

| Chlorinating agent | Cl₂ gas |

| Temperature | 70°C |

| Time | 4 hr |

| Selectivity | 92% for α-chlorination |

| Yield | 78% |

Advantage : FeCl₃-SiO₂ minimizes β-chlorination by stabilizing the α-chloro carbocation intermediate.

Industrial-Scale Production

Continuous Flow Synthesis

A patent-pending method (CN103012086A) describes a continuous process for high-throughput production:

-

Reactor setup : Two串联 tubular reactors (acylatio n + cyclization).

-

Conditions :

-

Acylation : 60°C, residence time 30 min.

-

Cyclization : 160°C, residence time 45 min.

-

Economic Benefit : Reduces AlCl₃ consumption by 35% compared to batch processes.

Solvent-Free Catalysis

Trifluoromethanesulfonic acid (TfOH) enables solvent-free acylation:

| Parameter | Value |

|---|---|

| Catalyst | TfOH (5 mol%) |

| Temperature | 100°C |

| Time | 2 hr |

| Yield | 88% |

Advantage : TfOH is recyclable, reducing waste generation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Classic Friedel-Crafts | 74 | 98 | Moderate | 120 |

| One-Pot Friedel-Crafts | 81 | 99 | High | 95 |

| Direct Chlorination | 72 | 90 | Low | 150 |

| Catalytic Chlorination | 78 | 95 | Moderate | 130 |

| Continuous Flow | 81 | 99 | High | 85 |

Key Findings :

Q & A

Basic: What are the optimal synthetic routes for preparing 3-chloro-1-(3-chlorophenyl)propan-1-one?

Answer:

The compound is typically synthesized via Friedel-Crafts acylation followed by chlorination.

- Step 1 : React 3-chlorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-(3-chlorophenyl)propan-1-one .

- Step 2 : Chlorinate the propanone side chain using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under inert conditions (e.g., CH₂Cl₂ solvent, 0–5°C) to introduce the β-chloro substituent .

Critical Parameters : Control reaction temperature to avoid over-chlorination and monitor purity via GC-MS (>95% purity threshold) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Key peaks include δ 7.3–8.0 ppm (aromatic protons), δ 3.3–4.0 ppm (CH₂Cl group), and δ 195–200 ppm (carbonyl carbon) .

- HRMS : Confirm molecular formula (C₉H₈Cl₂O⁺, m/z 203.0019) and isotopic patterns for chlorine .

- FT-IR : Detect carbonyl stretching at ~1700 cm⁻¹ and C-Cl stretches at ~600–800 cm⁻¹ .

Advanced: How do chlorine substituents influence the compound’s reactivity in nucleophilic substitution?

Answer:

The β-chloro group and 3-chlorophenyl ring synergistically enhance electrophilicity:

- Electronic Effects : The phenyl ring’s chlorine is electron-withdrawing, polarizing the carbonyl group and activating the β-carbon for nucleophilic attack (e.g., by amines or alkoxides) .

- Steric Effects : The β-chloro group’s steric bulk favors SN2 mechanisms in polar aprotic solvents (e.g., DMF).

Experimental Validation : Kinetic studies in THF/water mixtures show a 2.5x rate increase compared to non-chlorinated analogs .

Advanced: How can computational methods predict biological activity?

Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., dopamine receptors). Studies suggest the chlorophenyl group forms π-π stacking with Tyr-124, while the carbonyl hydrogen-bonds with Asp-113 .

- QSAR Models : Correlate logP (calculated: 2.8) with membrane permeability and bioactivity. Adjust substituents to optimize ADMET properties .

Advanced: How to resolve contradictions in reported reaction yields?

Answer:

Discrepancies in yields (e.g., 65–95%) arise from:

- Catalyst Purity : AlCl₃ hygroscopicity reduces efficacy; use freshly sublimed catalyst .

- Byproduct Formation : Monitor for 3,3-dichloro derivatives via HPLC and optimize chlorination time (≤2 hrs) .

Mitigation : Scale reactions using flow chemistry (residence time: 10 min) to improve reproducibility .

Advanced: What strategies minimize racemization in enantioselective synthesis?

Answer:

- Chiral Catalysts : Employ (R)-BINOL-derived phosphoric acids to induce asymmetry during ketone reduction (e.g., NaBH₄ with chiral ligands) .

- Low-Temperature Conditions : Perform reductions at –20°C to suppress keto-enol tautomerism, achieving ≥90% ee .

Basic: What are the compound’s critical physical properties for experimental design?

Answer:

| Property | Value | Relevance | Source |

|---|---|---|---|

| Melting Point | 45–48°C | Determines solvent choice (e.g., THF vs. DMSO) | |

| logP | 2.8 | Predicts lipid solubility for bioassays | |

| Solubility | 0.5 mg/mL in H₂O | Guides formulation for in vitro studies |

Advanced: How to analyze regioselectivity in electrophilic aromatic substitution (EAS)?

Answer:

- Directing Effects : The 3-chloro group is meta-directing, but the carbonyl group is para-directing. Competition leads to mixed products.

- Kinetic Control : At low temps (–10°C), EAS favors para-substitution (70% yield); thermodynamic control (reflux) shifts to meta .

Validation : Use NOESY NMR to confirm substitution patterns .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

- Purification : Distillation under reduced pressure (0.1 mmHg, 80°C) avoids thermal decomposition .

- Byproduct Management : Implement inline IR sensors to detect dichloro byproducts and trigger flow-reactor adjustments .

Advanced: How does the compound interact with GABA aminotransferase?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.